molecular formula C7H13NO2 B14912862 2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol

2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol

Cat. No.: B14912862
M. Wt: 143.18 g/mol
InChI Key: KHTDUVNZHQMLOG-UHFFFAOYSA-N
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Description

2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol is a spiro-bicyclic compound featuring a fused oxa (oxygen) and aza (nitrogen) heteroatom system. Its core structure consists of a 3-membered oxetane ring spiro-fused to a 4-membered azetidine ring, with a methanol substituent at the 5-position. This compound belongs to a class of spirocyclic structures valued in medicinal chemistry for their conformational rigidity, three-dimensional diversity, and ability to modulate pharmacokinetic properties such as solubility and metabolic stability . Derivatives of this scaffold are frequently employed in drug discovery, particularly as intermediates for bioactive molecules targeting enzymes or receptors .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-oxa-6-azaspiro[3.4]octan-5-ylmethanol

InChI

InChI=1S/C7H13NO2/c9-3-6-7(1-2-8-6)4-10-5-7/h6,8-9H,1-5H2

InChI Key

KHTDUVNZHQMLOG-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C12COC2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of appropriate precursors under basic conditions to form the spirocyclic intermediate, followed by functionalization to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of scalable reaction conditions and purification techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the spirocyclic structure.

Scientific Research Applications

2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the production of various materials and chemicals, leveraging its reactivity and structural properties.

Mechanism of Action

The mechanism of action of 2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol and analogous spirocyclic compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features Biological/Industrial Relevance Source/Reference
This compound C₇H₁₃NO₂ 143.18 (calc.) Methanol, oxa, aza Spiro[3.4] system with oxygen and nitrogen; polar substituent Drug intermediate, enzyme inhibition
2-Oxa-6-azaspiro[3.4]octane oxalate C₈H₁₃NO₅ 233.23 Oxalate salt, oxa, aza Salt form enhances solubility; used in synthetic workflows Chemical reagent
1-{5-Oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine C₇H₁₂N₂O 140.18 Methanamine, oxa, aza, alkene Unsaturated spiro core; amine group for conjugation Pharmaceutical intermediate
5-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride C₇H₁₄ClNO 163.64 Hydrochloride salt, smaller spiro core Spiro[2.4] system (5-membered); chloride salt for stability Preclinical research
Apalutamide (5,7-diazaspiro[3.4]octane derivative) C₂₁H₁₅F₄N₅O₂S 477.43 Cyano, trifluoromethyl, thioxo Anti-androgen drug; sulfur-containing spiro system Prostate cancer therapy

Research Findings and Case Studies

Role in Enzyme Inhibition

  • TAM16 Derivative : A derivative of 2-Oxa-6-azaspiro[3.4]octane, 4-((2-oxa-6-azaspiro[3.4]octan-6-yl)methyl)-5-hydroxy-2-(4-hydroxyphenyl)-N-methylbenzofuran-3-carboxamide , demonstrated potent inhibition of Mycobacterium tuberculosis’s Pks13 thioesterase, a critical enzyme for lipid biosynthesis. The spiro system’s rigidity likely contributes to precise target engagement .

Q & A

Q. What are the recommended synthetic routes for 2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol?

The synthesis of spirocyclic compounds like this compound often involves cyclization strategies. A common approach includes:

  • Ring-closing via nucleophilic substitution : Reacting a suitably substituted precursor (e.g., tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate) with hydroxyl-containing reagents under acidic or basic conditions .
  • Protection-deprotection strategies : Using tert-butyl groups to protect reactive amines during synthesis, followed by deprotection to yield the final alcohol derivative .
  • Catalytic cyclization : Boron trifluoride or other Lewis acids may facilitate spiro ring formation, as seen in related spirocyclic systems .

Q. How can the purity and structure of this compound be validated?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) is standard for purity assessment.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion at m/z 158.0947 for C₇H₁₁NO₂) and detects impurities .
  • NMR spectroscopy : ¹H and ¹³C NMR are critical for structural confirmation. Key signals include:
    • ¹H : δ ~3.5–4.0 ppm (methylene protons adjacent to oxygen/nitrogen), δ ~1.5–2.5 ppm (spirocyclic CH₂ groups).
    • ¹³C : δ ~60–70 ppm (C-O/C-N), δ ~30–40 ppm (spiro carbons) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Polar aprotic solvents (e.g., acetonitrile, DMF) are preferred due to the compound’s hydroxyl and spirocyclic amine groups. Limited solubility in water (logP ≈ 1.5–2.0) necessitates co-solvents for biological assays .
  • Stability : Susceptible to oxidation at the hydroxyl group. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability in aqueous buffers (pH 4–8) should be monitored via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can regioselectivity challenges in spirocyclic synthesis be addressed?

Spirocyclic systems often face competing ring-size formation. Strategies include:

  • Temperature control : Lower temperatures (0–5°C) favor smaller rings (e.g., 5-membered vs. 6-membered) by kinetic trapping .
  • Computational modeling : DFT calculations predict transition-state energies to optimize reaction pathways (e.g., assessing strain in spiro[3.4]octane vs. spiro[3.3]heptane derivatives) .
  • Protecting group tuning : Bulky groups (e.g., Boc) direct cyclization by steric hindrance, as seen in tert-butyl 2-oxa-6-azaspiro[3.4]octane derivatives .

Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

  • Multi-technique cross-validation : Combine 2D NMR (COSY, HSQC) with HRMS fragmentation patterns. For example, oxidative desulfuration in related spiro compounds produces distinct m/z 249 and 221 ions, aligning with NMR-derived structures .
  • Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., -OH) from spirocyclic CH₂ groups .
  • Crystallography : Single-crystal X-ray diffraction (employing SHELXL/SHELXTL software) provides definitive structural proof, resolving ambiguities in NMR assignments .

Q. What role does the spirocyclic moiety play in biological activity, based on structural analogs?

In drug design (e.g., apalutamide analogs), the spirocyclic core:

  • Enhances rigidity : Reduces conformational entropy, improving target binding (e.g., androgen receptor antagonism) .
  • Modulates solubility : The oxygen and nitrogen atoms influence logP and membrane permeability, critical for CNS penetration .
  • Resists metabolic degradation : Spiro systems hinder cytochrome P450 oxidation compared to linear analogs, as shown in stability studies .

Q. How can degradation pathways of this compound be characterized under forced conditions?

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and oxidative/reductive agents (H₂O₂, NaBH₄). Monitor via LC-MS:
    • Oxidation : Hydroxyl → ketone (observed m/z +16).
    • Hydrolysis : Spiro ring opening, yielding linear amines/alcohols .
  • Isolation of degradants : Use preparative HPLC followed by NMR/MS for structural identification. For example, sulfur oxidation in apalutamide analogs produces sulfoxide/sulfone derivatives .

Methodological Considerations

  • Synthesis optimization : Screen catalysts (e.g., BF₃·Et₂O vs. TFA) to improve cyclization yields .
  • Analytical thresholds : Set LC-MS impurity limits at ≤0.15% for preclinical studies, per ICH Q3A guidelines .
  • Data reproducibility : Replicate spectral analyses across labs using standardized NMR parameters (e.g., 500 MHz, CDCl₃) .

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